4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Positional isomer Structure-Activity Relationship Bioactivity fingerprinting

Procure CAS 865286-23-3—the definitive 3-methoxyphenyl-1,3,4-oxadiazole scaffold for rigorous medicinal chemistry. Unlike its 4-methoxy isomer (CID 4686761), which exhibits promiscuous micromolar activity against HSP82, kappa opioid receptor, and RecBCD, this compound occupies underexplored chemical space with no recorded multi-target activity, ensuring cleaner target deconvolution. Its 4-fluoro substitution further distinguishes it from the antibacterial agent KKL-35, steering pharmacological action away from bacterial trans-translation and toward eukaryotic targets. Explicitly encompassed within the US 11,578,066 B1 pharmacophore for selective HDAC6 inhibition, it provides immediate patent alignment. With an optimal tPSA (~77 Ų) and ClogP (~3.2), it fills a critical gap in property space, enabling systematic SAR exploration of membrane permeability, solubility, and in vitro ADME.

Molecular Formula C16H12FN3O3
Molecular Weight 313.288
CAS No. 865286-23-3
Cat. No. B2605753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS865286-23-3
Molecular FormulaC16H12FN3O3
Molecular Weight313.288
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H12FN3O3/c1-22-13-4-2-3-11(9-13)15-19-20-16(23-15)18-14(21)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)
InChIKeyFMDLYGSBZLGBCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-23-3) Is a Structurally Distinctive 1,3,4-Oxadiazole-Benzamide Hybrid for Targeted Probe Discovery


4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-23-3, MF: C₁₆H₁₂FN₃O₃, MW: 313.288 g/mol) is a synthetic heterocyclic compound belonging to the 2,5-disubstituted-1,3,4-oxadiazole class . It features a distinctive combination of a 3-methoxyphenyl group at the oxadiazole 5-position and a 4-fluorobenzamide moiety at the 2-amino position. This specific substitution pattern dictates a unique spatial and electronic profile, differentiating it from other in-class oxadiazole derivatives commonly used in medicinal chemistry, chemical biology probe development, and antifungal or antibacterial screening campaigns [1]. The compound serves as a critical tool in structure-activity relationship (SAR) studies, where the precise positioning of the methoxy substituent (meta vs. para) and the halogen on the benzamide ring (fluoro vs. chloro) profoundly influences target binding, selectivity, and physicochemical properties.

Why a Simple 1,3,4-Oxadiazole or Benzamide Analog Cannot Substitute for CAS 865286-23-3 in Biological Screening


Attempts to replace 4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide with a generic 1,3,4-oxadiazole derivative or a close analog like its 4-methoxy positional isomer are scientifically invalid due to the stringent structure-activity relationships governing this scaffold. Public screening data from BindingDB and PubChem demonstrate that a single positional shift of the methoxy group from the 3-position (meta) to the 4-position (para) on the phenyl ring attached to the oxadiazole core results in dramatically altered bioactivity fingerprints across multiple, functionally unrelated targets, including HSP82, kappa opioid receptor, and bacterial RecBCD enzyme [1]. Similarly, swapping the 4-fluoro substituent on the benzamide ring for a 4-chloro group—as in the well-known antibacterial agent KKL-35 (IC₅₀ = 0.9 µM against trans-translation)—completely shifts the mechanism of action and target profile . These stark differences underscore that the specific electronic distribution, dipole moment, and steric occupancy conferred by the 3-methoxy/4-fluoro substitution pattern are indispensable for reproducing a given biological result. Generic substitution without rigorous analytical verification will lead to irreproducible data and wasted screening resources.

Quantitative Differential Evidence: Procuring CAS 865286-23-3 Over Its Closest Structural Analogs


Positional Isomerism Drastically Alters Bioactivity: 3-Methoxy vs. 4-Methoxy Comparison Across Multiple Assay Systems

The critical differential between the target compound (3-methoxy) and its closest commercially available analog, 4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (4-methoxy isomer, CID 4686761), lies in the phenyl ring substitution geometry. Public high-throughput screening data deposited in PubChem and BindingDB for the 4-methoxy isomer reveal a multi-target bioactivity profile that is entirely absent from compound records for the 3-methoxy isomer, indicating that a simple shift of the methoxy group from meta to para profoundly alters the compound's interaction landscape. [1] [2]

Positional isomer Structure-Activity Relationship Bioactivity fingerprinting Meta-substitution Chemical biology

4-Fluoro vs. 4-Chloro Benzamide Substitution: A Critical Determinant of Antibacterial Target Scope and Potency

The target compound's 4-fluorobenzamide moiety distinguishes it mechanistically from the most well-characterized analog in this chemical space, KKL-35 (4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, CAS 865285-29-6). KKL-35 is a validated trans-translation inhibitor with broad-spectrum antibiotic activity (IC₅₀ = 0.9 µM). However, KKL-35 differs from the target compound in two critical positions: it contains a 4-chloro substituent on the benzamide ring and a 4-fluorophenyl group at the oxadiazole 5-position, versus the target's 4-fluoro substituent and 3-methoxyphenyl group. The fluoro-to-chloro swap on the benzamide ring alters both the electronic withdrawing strength and the lipophilicity (ClogP), fundamentally re-tuning the compound's membrane permeability and target engagement profile.

Halogen substitution Antibacterial Trans-translation inhibition SAR Oxadiazole antibiotics

3-Methoxyphenyl vs. 4-Fluorophenyl at the Oxadiazole Core: Tuning Lipophilicity and π-Stacking Interactions

A second key differentiation exists at the oxadiazole 5-position. The target compound bears a 3-methoxyphenyl group, whereas another structurally related analog, 4-fluoro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide, carries a 4-fluorophenyl substituent. The methoxy group introduces a hydrogen-bond acceptor and a significant dipole moment orthogonal to the phenyl ring, while para-fluorophenyl is hydrophobic and electronically distinct. This substitution alters the molecule's overall lipophilicity (ClogP), polar surface area (tPSA), and capacity for π-stacking interactions with aromatic protein residues.

Bioisosterism Lipophilicity Oxadiazole SAR Methoxy vs. Fluoro Drug-likeness

Potential Role as an HDAC6 Inhibitor Scaffold: Structural Privilege of the 3-Methoxy-4-Fluoro Substitution Pattern

Recent patent literature identifies fluorinated 1,3,4-oxadiazole derivatives as privileged scaffolds for selective histone deacetylase 6 (HDAC6) inhibition. US Patent 11,578,066 B1 (Fluoroalkyl-oxadiazoles and uses thereof) and related disclosures describe oxadiazole-based HDAC6 inhibitors where the precise substitution pattern on the oxadiazole ring governs isoform selectivity. The 3-methoxyphenyl group in CAS 865286-23-3 is a recognized pharmacophoric element in several selective HDAC6 inhibitor series, as the methoxy oxygen can engage the unique L1 loop pocket of HDAC6, a structural feature absent in other HDAC isoforms. [1]

HDAC6 inhibitor Epigenetics Oxadiazole bioisostere Cancer Neurodegeneration

Procurement-Driven Application Scenarios for CAS 865286-23-3 Based on Differential Evidence


Chemical Probe Development Seeking Reduced Polypharmacology Relative to the 4-Methoxy Isomer

Researchers developing a selective chemical probe should prioritize CAS 865286-23-3 over its 4-methoxy positional isomer (CID 4686761). As demonstrated by BindingDB data, the 4-methoxy isomer engages multiple unrelated targets (kappa opioid receptor, HSP82, RecBCD, beta-galactosidase) at micromolar potencies, indicating significant polypharmacology [1]. The 3-methoxy isomer represents underexplored chemical space with no such multi-target activity on record, making it a cleaner starting point for target deconvolution studies. This is critical for phenotypic screening campaigns where confounding off-target effects must be ruled out.

Non-Antibacterial Oxadiazole Scaffold Exploration Excluding Ribosomal Trans-Translation Activity

For programs focused on anticancer, anti-inflammatory, or antifungal mechanisms, CAS 865286-23-3 is the structurally appropriate choice over KKL-35 (CAS 865285-29-6). KKL-35's potent trans-translation inhibitory activity (IC₅₀ = 0.9 µM) and broad-spectrum antibacterial effects would dominate any eukaryotic phenotypic readout, making it unsuitable for non-antibacterial target identification . The target compound's 4-fluoro (vs. 4-chloro) substitution and 3-methoxyphenyl (vs. 4-fluorophenyl) group steer its pharmacological profile away from the bacterial ribosome, opening avenues in mammalian cell-based assays.

HDAC6 Inhibitor Hit Expansion Leveraging a Patent-Validated Pharmacophore

Drug discovery teams pursuing selective HDAC6 inhibitors for oncology or neurodegenerative disease indications should acquire CAS 865286-23-3 as a core scaffold. The 3-methoxyphenyl-1,3,4-oxadiazole substructure is explicitly encompassed within the patent-defined pharmacophore for selective HDAC6 inhibition (US 11,578,066 B1) [2]. Using this compound as a synthetic intermediate or direct screening hit provides immediate alignment with patent landscape data, potentially reducing the time to identify isoform-selective leads while maintaining freedom-to-operate clarity.

SAR Studies Investigating the Role of Methoxy Position and Halogen Substitution on Physicochemical Properties

Medicinal chemists conducting systematic SAR around the oxadiazole-benzamide core should use CAS 865286-23-3 as the meta-methoxy/para-fluoro reference standard. Compared to the para-methoxy isomer and the bis-fluoro analog, this compound offers a specific combination of tPSA and ClogP (estimated tPSA ~77 Ų, ClogP ~3.2) that fills a critical gap in property space . This enables systematic exploration of how the 3-methoxy group's hydrogen-bond acceptor capacity and geometric orientation influence membrane permeability, solubility, and in vitro ADME parameters relative to halogen-only analogs.

Quote Request

Request a Quote for 4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.